N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
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Description
N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Scientific Research Applications
Gastric H+/K(+)-ATPase Inhibition
N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide and its derivatives have been explored as inhibitors of gastric H+/K(+)-ATPase. This mechanism is crucial for treating acid-related gastrointestinal disorders. A study found that certain derivatives of this compound, such as 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridyl)nicotinamide, demonstrated potent inhibitory activities in vitro and in vivo, equivalent to those of omeprazole, a typical H+/K(+)-ATPase inhibitor (Terauchi et al., 1997).
Antioxidant and Antihyperglycemic Activities
Compounds containing the structure of this compound have been synthesized and evaluated for their antioxidant and antihyperglycemic properties. Some derivatives showed promising DPPH radical scavenging activity and significant decrease in glucose concentration in vivo, indicating potential therapeutic applications in managing oxidative stress and hyperglycemia (Kenchappa et al., 2017).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
Derivatives of this compound have been investigated for their cytotoxic activities on tumor and non-tumor cell lines, and inhibitory effects on carbonic anhydrase isoenzymes. Certain trimethoxy derivatives showed selectivity in cytotoxicity assays, indicating potential as lead molecules for cancer treatment. Moreover, these compounds exhibited superior carbonic anhydrase inhibitory activity than acetazolamide, a reference compound, highlighting their potential in oncological and enzymatic inhibition research (Kucukoglu et al., 2016).
Structural and Energetic Analysis in Cocrystals
Studies involving this compound derivatives have also focused on their structural and energetic analysis in cocrystals. This research is vital for understanding the molecular interactions and stability of pharmaceutical compounds, which can influence drug design and development (Jarzembska et al., 2017).
Synthesis and Biological Activities
The synthesis and biological activities of novel N-substituted phenyl-2-pyrazolylnicotinamides, a class to which this compound belongs, have been extensively studied. These compounds have shown significant insecticidal and fungicidal activities, contributing to agricultural pest control research (Shang et al., 2019).
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-14(2)24-25(15(13)3)20-9-6-16(11-22-20)21(26)23-12-17-10-18(27-4)7-8-19(17)28-5/h6-11H,12H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHPGVINVOITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.